2-chloro-N-(2,5-dichlorophenyl)-4-methylbenzamide
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Overview
Description
2-chloro-N-(2,5-dichlorophenyl)-4-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with chloro and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2,5-dichlorophenyl)-4-methylbenzamide typically involves the reaction of 2,5-dichloroaniline with 4-methylbenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows:
2,5-dichloroaniline+4-methylbenzoyl chloride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2,5-dichlorophenyl)-4-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by other nucleophiles.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction Reactions: The amide group can be reduced to form an amine derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of substituted benzamides.
Oxidation Reactions: Formation of carboxylic acid derivatives.
Reduction Reactions: Formation of amine derivatives.
Scientific Research Applications
2-chloro-N-(2,5-dichlorophenyl)-4-methylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and analgesic properties.
Agricultural Chemistry: It is explored as a potential herbicide due to its ability to inhibit specific enzymes in plants.
Biological Research: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2,5-dichlorophenyl)-4-methylbenzamide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by inhibiting the activity of certain enzymes involved in inflammatory pathways. The compound binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2,5-dichlorophenyl)benzamide
- 4-methyl-N-(2,5-dichlorophenyl)benzamide
- 2-chloro-N-(2,4-dichlorophenyl)-4-methylbenzamide
Uniqueness
2-chloro-N-(2,5-dichlorophenyl)-4-methylbenzamide is unique due to the specific arrangement of chloro and methyl groups on the benzamide core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-chloro-N-(2,5-dichlorophenyl)-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NO/c1-8-2-4-10(12(17)6-8)14(19)18-13-7-9(15)3-5-11(13)16/h2-7H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYVIOVGAYWAOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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